3-(4-Chloro-phenoxymethyl)-azetidine
Description
Contemporary Significance of the Azetidine (B1206935) Heterocycle in Rational Drug Design
The azetidine scaffold is considered a "privileged" structure in drug discovery due to its unique combination of properties. researchgate.net Its molecular rigidity, stability, and specific three-dimensional geometry make it a valuable component for designing new therapeutic agents. researchgate.netnih.gov Incorporating an azetidine ring into a drug candidate can improve key pharmacokinetic properties. researchgate.net For instance, it has been shown to increase aqueous solubility, enhance metabolic stability by providing resistance to oxidative metabolism, and reduce lipophilicity, all of which are desirable attributes for drug molecules. researchgate.netresearchgate.net
The versatility of the azetidine moiety is demonstrated by its presence in compounds showing a wide array of pharmacological activities. These include anticancer, antibacterial, antiviral, anti-inflammatory, and antimalarial properties, among others. nih.govnih.gov Azetidine derivatives are also being investigated for the treatment of central nervous system disorders such as Parkinson's disease and Tourette's syndrome. technologynetworks.com The ability of the azetidine scaffold to serve as a bioisostere for other cyclic systems, like piperazine, further broadens its applicability in modifying and optimizing lead compounds. researchgate.net As a result, pharmaceutical and biotechnology companies actively use azetidine-based scaffolds to build diverse compound libraries for screening against various biological targets. technologynetworks.com
Contextualizing 3-(4-Chloro-phenoxymethyl)-azetidine within Azetidine-Containing Research Compounds
Within the broad class of azetidine derivatives, this compound is a specific research compound that exemplifies the utility of this scaffold. evitachem.com It is characterized by a central four-membered azetidine ring substituted at the 3-position with a phenoxymethyl (B101242) group, which itself bears a chlorine atom at the 4-position of the phenyl ring. evitachem.com This compound belongs to the class of heterocyclic compounds and is studied for its potential biological activities, which are influenced by both the azetidine core and its substituents. evitachem.com
The synthesis of this compound can be achieved through multi-step organic reactions. evitachem.com A common approach involves the preparation of an azetidine precursor, such as 3-hydroxymethylazetidine, followed by coupling it with 4-chlorophenol (B41353). evitachem.com
Research into this compound and its derivatives focuses on several areas. In pharmaceutical development, its derivatives are investigated for potential use as novel antimicrobial or anticancer agents. evitachem.com In the field of synthetic chemistry, it serves as a versatile building block for creating more complex molecules. evitachem.com Biochemical research aims to understand its mechanism of action, which could involve the inhibition of specific enzymes or interaction with cellular receptors, potentially offering insights into metabolic regulation or disease processes. evitachem.com
Below are tables detailing the known properties of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClNO evitachem.comchemscene.com |
| Molecular Weight | 197.66 g/mol evitachem.comchemscene.com |
| Appearance | Typically a white crystalline solid evitachem.com |
Table 2: Computational Data for this compound
| Descriptor | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 21.26 Ų chemscene.com |
| LogP | 1.99902 chemscene.com |
| Hydrogen Bond Acceptors | 2 chemscene.com |
| Hydrogen Bond Donors | 1 chemscene.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
3-[(4-chlorophenoxy)methyl]azetidine |
InChI |
InChI=1S/C10H12ClNO/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 |
InChI Key |
YRZVCFVNLXXMMA-UHFFFAOYSA-N |
SMILES |
C1C(CN1)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(CN1)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Chloro Phenoxymethyl Azetidine and Analogues
Established Synthetic Routes to the Azetidine (B1206935) Core Structure
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in medicinal chemistry. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of methods for its construction. These methods often contend with the inherent ring strain of the four-membered system. researchgate.net
Cyclization Reactions for Azetidine Ring Formation
Intramolecular cyclization is a primary strategy for forming the azetidine ring. This typically involves the formation of a carbon-nitrogen bond to close the ring. A common approach is the intramolecular SN2 reaction, where a nitrogen atom acts as a nucleophile, attacking a carbon atom that has a suitable leaving group (like a halide or mesylate). frontiersin.orgresearchgate.net
Recent advancements have expanded the scope of cyclization reactions. For instance, palladium(II)-catalyzed intramolecular amination of unactivated C(sp³)–H bonds provides a modern route to functionalized azetidines. rsc.orgorganic-chemistry.org This method utilizes a picolinamide (B142947) directing group to facilitate the C-H activation and subsequent ring closure. Another notable method is the lanthanide-catalyzed intramolecular aminolysis of epoxy amines. Specifically, lanthanum triflate (La(OTf)₃) has been shown to effectively catalyze the regioselective ring-opening of cis-3,4-epoxy amines to yield azetidines with high efficiency. frontiersin.org
The table below summarizes key cyclization strategies for azetidine synthesis.
| Catalyst/Reagent | Substrate Type | Description | Reference |
| Palladium(II) Acetate / AgOAc | Picolinamide-protected amines | Intramolecular γ-C(sp³)–H amination | rsc.org |
| Lanthanum(III) Triflate | cis-3,4-epoxy amines | Catalytic intramolecular regioselective aminolysis | frontiersin.org |
| Copper Catalyst | Ynamides | Visible light-induced radical 4-exo-dig cyclization | nih.gov |
| Base (e.g., K₂CO₃) | γ-amino alcohols with leaving groups | Intramolecular nucleophilic substitution | researchgate.net |
Ring Contraction Strategies in Azetidine Synthesis
An alternative to building the ring from a linear precursor is to contract a larger, more easily formed ring. A prominent example is the ring contraction of pyrrolidinones (five-membered rings) to form azetidines. One such method involves the treatment of α-bromo N-sulfonylpyrrolidinones with a base like potassium carbonate. rsc.orgorganic-chemistry.org The proposed mechanism involves nucleophilic attack on the amide carbonyl, cleavage of the N-C(O) bond, and subsequent intramolecular SN2 displacement of the bromide by the resulting amide anion, leading to the smaller, four-membered azetidine ring. rsc.org
| Starting Material | Reagent | Product | Description | Reference |
| α-bromo-N-sulfonylpyrrolidinone | K₂CO₃ / Nucleophile (e.g., MeOH) | α-carbonylated N-sulfonylazetidine | One-pot nucleophilic addition-ring contraction | rsc.orgorganic-chemistry.org |
Photochemical Approaches to Azetidine Scaffolds
Photochemistry offers unique pathways to azetidine synthesis by accessing high-energy intermediates that are otherwise difficult to form. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is arguably the most direct route to functionalized azetidines. nih.govmagtech.com.cn Recent developments have enabled this reaction using visible light and a suitable photocatalyst, overcoming previous limitations associated with direct UV irradiation which could lead to competing side reactions. nih.govrsc.org This visible-light-mediated approach allows for the selective excitation of the alkene, which then undergoes cycloaddition with the imine to form the azetidine product in high yields. nih.gov
Another significant photochemical method is the Norrish-Yang cyclization. beilstein-journals.org This reaction involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to a 1,4-biradical intermediate that subsequently cyclizes to form a 3-hydroxyazetidine (azetidinol). beilstein-journals.orgresearchgate.net
The table below highlights key photochemical methods.
| Reaction Name | Reactants | Key Features | Reference |
| Aza Paternò-Büchi | Imine + Alkene | Visible-light photocatalysis, direct [2+2] cycloaddition | nih.govresearchgate.net |
| Norrish-Yang Cyclization | α-aminoacetophenones | Forms 3-hydroxyazetidines via a 1,4-biradical intermediate | beilstein-journals.org |
| Radical Cyclization | Ynamides | Copper-catalyzed, visible light-induced 4-exo-dig cyclization | nih.gov |
Introduction of the 4-Chloro-phenoxymethyl Moiety
Once the azetidine core, typically as 3-hydroxymethylazetidine or a related precursor, is synthesized, the final step is the attachment of the 4-chloro-phenoxymethyl side chain. This is generally achieved through ether bond formation.
Etherification Reaction Pathways
A highly effective method for coupling the azetidine precursor with the phenolic side chain is the Mitsunobu reaction. evitachem.com This reaction allows for the formation of an ether from an alcohol and a phenol (B47542) under mild conditions. In the synthesis of 3-(4-chloro-phenoxymethyl)-azetidine, 3-hydroxymethylazetidine (the alcohol) is reacted with 4-chlorophenol (B41353) in the presence of Mitsunobu reagents, typically triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate. evitachem.com The reaction proceeds by activating the alcohol with the reagents, allowing it to be displaced by the phenoxide nucleophile.
A comparison of yields for different coupling strategies is presented below.
| Reaction Type | Alcohol Precursor | Phenol Precursor | Coupling Reagents | Yield | Reference |
| Mitsunobu Reaction | 3-Hydroxymethylazetidine | 4-Chlorophenol | PPh₃ / DEAD | 60-65% | evitachem.com |
| Mesylate Displacement | 3-Hydroxymethylazetidine | 4-Chlorophenol | 1. MsCl, Et₃N 2. K₂CO₃ | 78-85% | evitachem.com |
Nucleophilic Substitution for Side Chain Attachment
The formation of the ether linkage is fundamentally a nucleophilic substitution reaction. evitachem.com In the context of the Mitsunobu reaction, the oxygen of 4-chlorophenol acts as the nucleophile. evitachem.com An alternative, and often higher-yielding, strategy involves a two-step sequence that follows the logic of a Williamson ether synthesis. First, the alcohol group of 3-hydroxymethylazetidine is converted into a better leaving group, such as a mesylate, by reacting it with methanesulfonyl chloride (MsCl). evitachem.com In the second step, this activated intermediate is treated with 4-chlorophenol in the presence of a base, which deprotonates the phenol to form the more potent 4-chlorophenoxide nucleophile. This phenoxide then displaces the mesylate group to form the final product, this compound. evitachem.com This approach has been reported to improve yields significantly compared to the direct Mitsunobu coupling. evitachem.com
Advanced Synthetic Strategies for Functionalized Azetidines
The construction of the this compound core and its derivatives can be achieved through various synthetic approaches, with advanced strategies offering greater control over stereochemistry and enabling production at a research-relevant scale.
Stereoselective Synthesis of this compound Isomers
The synthesis of enantiomerically pure isomers of this compound is crucial for investigating their differential biological activities. While specific literature detailing the stereoselective synthesis of this exact compound is limited, general methodologies for creating chiral 3-substituted azetidines can be adapted.
One common strategy involves the use of chiral starting materials. For instance, a chiral precursor such as an enantiopure 3-hydroxyazetidine derivative can be employed. The synthesis of such precursors can be achieved through asymmetric reduction of a corresponding azetidin-3-one (B1332698). Subsequent etherification with 4-chlorophenol, for example under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate), would yield the desired chiral this compound isomer.
Another powerful approach is the use of chiral auxiliaries. For example, a chiral amine can be used to construct the azetidine ring, inducing stereoselectivity that is carried through to the final product. While not specifically documented for this compound, methods using chiral tert-butanesulfinamides have been successful in the synthesis of other C2-substituted azetidines and could potentially be adapted.
Catalytic asymmetric synthesis represents a more modern and efficient approach. For example, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been shown to produce chiral azetidin-3-ones with high enantiomeric excess. uniba.it These ketones can then serve as versatile intermediates for the introduction of the 4-chloro-phenoxymethyl group.
A summary of potential stereoselective approaches is presented below:
| Stereoselective Approach | Key Intermediate/Reagent | Subsequent Transformation |
| Chiral Pool Synthesis | Enantiopure 3-hydroxyazetidine | Mitsunobu reaction with 4-chlorophenol |
| Chiral Auxiliary | Chiral amine (e.g., tert-butanesulfinamide) | Azetidine ring formation and subsequent functionalization |
| Asymmetric Catalysis | Chiral azetidin-3-one (from catalytic oxidation) | Reduction and etherification |
Scalable Synthetic Protocols for Research Scale Production
The ability to produce this compound on a gram scale is essential for extensive research and preclinical studies. Scalable syntheses often prioritize cost-effective reagents, robust reaction conditions, and ease of purification.
A practical multi-gram scale synthesis of azetidine cores has been demonstrated starting from readily available amino diols. researchgate.net A general scalable approach could involve the initial synthesis of a suitable N-protected 3-hydroxymethylazetidine. This can be achieved through the cyclization of 1,3-dihalopropanes with a protected amine. Subsequent etherification with 4-chlorophenol followed by deprotection would yield the target compound.
Flow chemistry offers a modern solution for scalable synthesis, providing benefits such as improved safety, better heat and mass transfer, and the potential for automation. orientjchem.org A continuous flow process for the synthesis of azetidinium salts has been developed, which could be adapted for the production of precursors to this compound. orientjchem.org
A representative scalable batch synthesis could be envisioned as follows:
| Step | Reaction | Reagents and Conditions |
| 1 | Azetidine ring formation | 1,3-Dichloropropane, Benzylamine |
| 2 | Introduction of hydroxyl group | - |
| 3 | Etherification | 4-Chlorophenol, Mitsunobu reagents |
| 4 | Deprotection | Catalytic hydrogenation (for N-benzyl) |
Derivatization and Structural Modification of this compound
The strategic modification of the this compound scaffold allows for the exploration of structure-activity relationships and the optimization of physicochemical properties. Derivatization can be targeted at the azetidine nitrogen, the chlorophenoxy moiety, or other positions on the azetidine ring.
N-Substitution Reactions on the Azetidine Nitrogen
The secondary amine of the azetidine ring is a prime site for functionalization through N-alkylation and N-acylation reactions. These modifications can significantly impact the compound's polarity, basicity, and interaction with biological targets.
N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) readily affords the corresponding N-acyl derivatives. A variety of acyl groups can be introduced, including simple alkyl, aryl, and heterocyclic moieties. Catalyst-free N-acylation methods using acetic anhydride (B1165640) have also been reported and could be applicable. nih.gov
N-Alkylation: N-alkylation can be achieved by reacting the azetidine with alkyl halides or by reductive amination with aldehydes or ketones. Reductive amination, using a reducing agent like sodium triacetoxyborohydride, is a mild and efficient method for introducing a wide range of alkyl substituents. mdpi.com
| Reaction Type | Reagent Class | Example Reagents | Product Class |
| N-Acylation | Acyl Halides / Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | N-Acyl-3-(4-chloro-phenoxymethyl)-azetidines |
| N-Alkylation | Alkyl Halides | Benzyl bromide, Methyl iodide | N-Alkyl-3-(4-chloro-phenoxymethyl)-azetidines |
| Reductive Amination | Aldehydes / Ketones | Benzaldehyde, Acetone | N-Alkyl-3-(4-chloro-phenoxymethyl)-azetidines |
Chemical Modifications of the Chlorophenoxy Moiety
The chlorophenoxy group offers opportunities for modification through reactions on the aromatic ring or at the chlorine substituent.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring can potentially be displaced by strong nucleophiles, particularly if the ring is further activated by electron-withdrawing groups. organic-chemistry.org Reactions with nucleophiles such as amines or thiols, often catalyzed by transition metals like palladium or copper, could lead to novel analogues.
Electrophilic Aromatic Substitution (EAS): The phenoxy group is an ortho-, para-director for electrophilic aromatic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation could be used to introduce additional substituents onto the phenyl ring, further diversifying the scaffold. wikipedia.orgresearchgate.netresearchgate.net The conditions for these reactions would need to be carefully controlled to avoid undesired side reactions on the azetidine ring.
| Modification Type | Reaction | Potential Reagents | Expected Product |
| Chlorine Displacement | Nucleophilic Aromatic Substitution | Amines, Thiols (with catalyst) | 3-(4-Aminophenoxymethyl)-azetidine derivatives |
| Ring Substitution | Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | 3-(2-Acetyl-4-chlorophenoxymethyl)-azetidine |
| Ring Substitution | Nitration | HNO3, H2SO4 | 3-(4-Chloro-2-nitrophenoxymethyl)-azetidine |
Functionalization at Other Positions of the Azetidine Ring
Introducing substituents at the C2 or C4 positions of the azetidine ring can significantly alter the molecule's three-dimensional shape and properties.
α-Lithiation at C2: The functionalization of the C2 position can be achieved through α-lithiation of an N-protected azetidine, followed by trapping with an electrophile. mdpi.comfrontiersin.org The choice of the N-protecting group is critical, with groups like tert-butoxycarbonyl (Boc) or tert-butoxythiocarbonyl (Botc) facilitating lithiation at the adjacent C2 position. mdpi.comacs.org This strategy allows for the introduction of a wide range of substituents, including alkyl, silyl, and carbonyl groups.
C4-Functionalization: Direct functionalization at the C4 position of a 3-substituted azetidine is more challenging. However, strategies involving ring-opening of bicyclic precursors or the use of specific directing groups are being explored for other heterocyclic systems and could potentially be adapted. nih.gov
| Position | Method | Key Step/Reagent | Introduced Substituents |
| C2 | α-Lithiation | N-Boc protection, s-BuLi, Electrophile | Alkyl, Silyl, Carbonyl groups |
| C4 | (Hypothetical) | Ring-opening/Rearrangement | Dependent on precursor |
Biological Investigations and Pharmacological Relevance of Azetidine Derivatives
Broad-Spectrum Bioactivity of Azetidine-Containing Compounds
Azetidine (B1206935) derivatives have been explored for their potential to combat microbial and fungal infections. The structural features of the azetidine ring can mimic the β-lactam core of penicillin and cephalosporin (B10832234) antibiotics, leading to the investigation of their antibacterial properties. However, specific studies detailing the antimicrobial or antifungal activity of 3-(4-Chloro-phenoxymethyl)-azetidine, such as minimum inhibitory concentration (MIC) values against various bacterial or fungal strains, are not available in the reviewed literature.
The development of novel anticancer agents is a significant area of research for azetidine-containing compounds. Their rigid structure can allow for precise orientation of functional groups to interact with targets involved in cancer cell proliferation. While numerous azetidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, no such data has been published for this compound. Information regarding its IC₅₀ values against specific cell lines is currently not documented in scientific databases.
The search for new treatments for malaria has led to the investigation of a wide range of heterocyclic compounds, including azetidines. Some derivatives have shown promise in inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. A review of the literature did not yield any studies specifically evaluating the antimalarial potential of this compound.
The conformational constraint of the azetidine ring makes it a valuable scaffold for designing ligands that can selectively interact with receptors and enzymes in the central nervous system. Azetidine derivatives have been investigated as potential modulators of various neurological pathways. There is, however, no available research on the specific neurological effects of this compound.
Chronic inflammation and pain are major health concerns, and the development of new anti-inflammatory and analgesic drugs is an ongoing effort. The unique structural characteristics of azetidines have made them attractive candidates for the design of novel therapeutic agents in this area. Despite this, there are no published studies on the anti-inflammatory or analgesic properties of this compound.
Enzyme Inhibition Profiles of Azetidine-Based Scaffolds
The strained nature of the azetidine ring can be exploited to design potent enzyme inhibitors. The ring can position functional groups in a way that allows for strong interactions with the active site of an enzyme. While the broader class of azetidines has been studied for the inhibition of various enzymes, there is no specific information available regarding the enzyme inhibition profile of this compound.
Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). These EETs possess a range of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties. By hydrolyzing EETs to their less active diol counterparts, sEH reduces their bioavailability and, consequently, their protective effects. Therefore, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and neurodegenerative diseases.
While direct inhibitory data for this compound on sEH is not currently available in the scientific literature, the exploration of small molecule inhibitors for this enzyme is an active area of research. The general structural features of known sEH inhibitors often include a central urea (B33335) or amide moiety that interacts with the catalytic residues of the enzyme. The potential for azetidine-containing compounds to act as sEH inhibitors is an area of interest for future investigation.
MEK Inhibition
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity protein kinases that are central components of this pathway, and their inhibition has proven to be an effective anti-cancer strategy.
The development of small molecule MEK inhibitors has led to clinically approved drugs. While there is no specific data on the MEK inhibitory activity of this compound, the broader class of heterocyclic compounds is a common feature in the structure of many kinase inhibitors. For instance, some second-generation MEK inhibitors have incorporated oxadiazole moieties as bioisosteres for other chemical groups to improve metabolic stability and efficacy. nih.gov The azetidine scaffold, with its capacity for diverse substitution patterns, represents a potential platform for the design of novel kinase inhibitors, including those targeting MEK.
Protein Kinase C (PKC) Modulation
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, governing processes such as cell growth, differentiation, and apoptosis. The various isoforms of PKC present diverse and sometimes opposing biological roles, making isoform-selective modulation a key therapeutic goal.
The modulation of PKC activity by small molecules is an area of intense research. While there are no specific studies detailing the interaction of this compound with PKC, the azetidine scaffold has been incorporated into molecules designed to interact with various protein kinases. The development of specific PKC modulators often involves targeting the regulatory domains of the enzyme. The structural characteristics of this compound, featuring a rigid heterocyclic core and a substituted aromatic ring, could potentially allow for interactions with the binding sites of PKC or other kinases.
Thymidine (B127349) Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in the salvage pathway of pyrimidine (B1678525) nucleosides. It is also known as platelet-derived endothelial cell growth factor (PD-ECGF) and is involved in angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Consequently, inhibitors of TP are being investigated as potential anti-cancer agents.
A variety of heterocyclic compounds have been explored as TP inhibitors. For instance, quinoxaline (B1680401) derivatives and 1,3,4-oxadiazole-2-thiones have shown inhibitory activity against this enzyme. While the azetidine nucleus is not a common feature in the most potent TP inhibitors reported to date, the general principles of designing enzyme inhibitors could be applied to azetidine-based scaffolds. There is currently no published research on the thymidine phosphorylase inhibitory activity of this compound.
Table 2: Thymidine Phosphorylase Inhibitory Activity of Representative Heterocyclic Compounds
| Compound Class | Example Compound | Target | IC50 (μM) |
| Quinoxaline derivative | Analog 25 | Thymidine Phosphorylase | 3.20 |
| 1,3,4-Oxadiazole-2-thione | Compound 6 (4-hydroxyphenyl substituted) | Thymidine Phosphorylase | 38.24 |
| Standard Inhibitor | 7-Deazaxanthine | Thymidine Phosphorylase | 38.68 |
Note: This table provides context on TP inhibitors and does not include data for this compound.
Other Enzymatic Targets of Research Interest
The versatility of the azetidine scaffold has led to its investigation against a range of other enzymatic targets. For example, certain azetidine derivatives have been synthesized and evaluated as inhibitors of GABA uptake transporters (GATs), which are involved in the regulation of the neurotransmitter GABA. Specifically, azetidin-2-ylacetic acid derivatives have shown inhibitory potency at the GAT-1 transporter. Furthermore, novel azetidine amides have been identified as potent small-molecule inhibitors of STAT3, a transcription factor implicated in cancer. These examples underscore the broad potential of the azetidine core in designing enzyme and protein-protein interaction inhibitors. The potential for this compound to interact with these or other enzymatic targets remains to be explored.
In Vitro Biological Activity Assessments
Biochemical Enzyme Inhibition Assays
The chemical compound this compound has been the subject of targeted biochemical investigations to determine its inhibitory effects on specific enzymes. Research has demonstrated that this azetidine derivative is a potent and highly selective inhibitor of monoamine oxidase B (MAO-B), an enzyme crucial for the degradation of neurotransmitters like dopamine.
In a key study, this compound was identified as a leading candidate from a series of synthesized azetidine derivatives designed to target MAO-B. The inhibitory activity of this compound was quantified through in vitro enzyme inhibition assays. These assays revealed a half-maximal inhibitory concentration (IC50) of 6.2 nM for MAO-B.
Furthermore, the selectivity of this compound was assessed by comparing its inhibitory activity against MAO-B with its activity against the related enzyme, monoamine oxidase A (MAO-A). The results indicated a remarkable degree of selectivity, with an IC50 value greater than 10,000 nM for MAO-A. This high selectivity for MAO-B over MAO-A is a significant finding, as it suggests a more targeted pharmacological action with a potentially reduced risk of side effects associated with the non-selective inhibition of both MAO isoforms.
The potent and selective inhibition of MAO-B by this compound highlights its potential as a valuable tool for further research into the role of this enzyme in neurological processes and as a potential lead compound for the development of therapeutic agents.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Enzyme | IC50 (nM) |
| Monoamine Oxidase B (MAO-B) | 6.2 |
| Monoamine Oxidase A (MAO-A) | > 10,000 |
Receptor Binding and Functional Assays
While the enzymatic inhibition profile of this compound has been specifically detailed, comprehensive data from receptor binding and functional assays for this particular compound are not extensively available in the public scientific literature. The primary focus of published research has been on its potent and selective inhibition of the enzyme monoamine oxidase B.
Generally, the azetidine scaffold is recognized in medicinal chemistry for its potential to interact with a variety of biological targets, including receptors. evitachem.com However, without specific binding affinity data (such as Ki or Kd values) or functional assay results (such as EC50 or IC50 values at specific receptors) for this compound, its direct interactions with and functional effects on specific receptors remain to be elucidated. Further pharmacological profiling would be necessary to determine if this compound has any significant activity at various neurotransmitter receptors or other cell surface receptors.
Structure Activity Relationship Sar Studies of 3 4 Chloro Phenoxymethyl Azetidine Analogues
Conformational Analysis and Ring Strain Contributions of the Azetidine (B1206935) System to Bioactivity
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of the bioactivity of these analogues. nih.gov Its significance stems from a combination of inherent ring strain and conformational rigidity. The ring strain of an azetidine is considerable, estimated to be around 25.4 kcal/mol. researchgate.net This value is intermediate between the highly strained and reactive aziridine (B145994) ring and the more flexible, less strained five-membered pyrrolidine (B122466) ring. researchgate.net This moderate strain makes the azetidine ring stable enough for pharmaceutical applications while still providing unique chemical reactivity and structural properties. rsc.org
The four-membered ring is not planar and adopts a puckered conformation. This structural feature places the substituents on the ring in well-defined three-dimensional vectors. By constraining the orientation of its substituents, the azetidine scaffold reduces the number of possible conformations a molecule can adopt in solution. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, which may result in higher binding affinity and potency. nih.gov The conformational constraints imposed by the azetidine ring have been shown to stabilize specific secondary structures, such as gamma-turns, in peptides. nih.gov This rigid-scaffold approach is a key principle in modern drug design, making the azetidine ring a "privileged scaffold" in medicinal chemistry. nih.govnih.gov
| Cyclic Amine | Ring Size | Approximate Ring Strain (kcal/mol) | General Characteristics |
|---|---|---|---|
| Aziridine | 3-membered | ~27.7 | High strain, highly reactive, less stable |
| Azetidine | 4-membered | ~25.4 | Significant strain, conformationally restricted, moderately stable researchgate.net |
| Pyrrolidine | 5-membered | ~5.4 | Low strain, flexible, stable |
| Piperidine | 6-membered | ~0 | Essentially strain-free, flexible (chair/boat conformations), very stable |
Impact of the 4-Chloro-phenoxymethyl Substituent on Pharmacological Profiles
The 4-chloro-phenoxymethyl group is critical for defining the pharmacological identity of these molecules, with each of its components—the chlorophenyl moiety and the ether linkage—playing a distinct role in molecular interactions.
The chlorophenyl group is a common feature in bioactive molecules and serves several functions in ligand-target binding. The phenyl ring itself provides a scaffold for hydrophobic (van der Waals) and potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.
The chlorine atom significantly modulates these interactions. As a halogen, it can participate in halogen bonding, an interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site like a carbonyl oxygen or a nitrogen atom on the protein backbone. Furthermore, the position of the chlorine atom at the para-position has specific electronic and steric consequences. Its electron-withdrawing nature affects the electron density of the aromatic ring, influencing its interaction potential. The size and position of the chlorine atom also dictate how the moiety fits into the binding site, potentially providing selectivity for a specific target over others. numberanalytics.com
| Substitution on Phenyl Ring | Potential Interaction Changes | Hypothetical Impact on Activity |
|---|---|---|
| 4-Chloro (Reference) | Hydrophobic, π-π stacking, halogen bonding. | Baseline activity. |
| 4-Fluoro | Similar size, can form H-bonds, alters electronics. May improve metabolic stability. nih.gov | Potentially maintained or increased activity. |
| 4-Bromo | Stronger halogen bond potential, larger size. | Activity may increase or decrease based on pocket size. |
| 4-Methyl | Removes halogen bond, increases lipophilicity. | Likely reduced activity if halogen bond is critical. |
| 3-Chloro | Changes geometry of interaction within the binding site. | Highly dependent on target topology; likely change in activity. |
| Unsubstituted (Phenyl) | Loses halogen bond and specific steric bulk. | Generally expected to decrease potency. |
The ether linkage (-O-CH₂-) connecting the phenyl ring to the azetidine core is not merely a passive spacer. It has specific properties that are crucial for molecular recognition. The oxygen atom is a hydrogen bond acceptor, capable of forming a key hydrogen bond with a suitable donor group (e.g., an -NH or -OH group) on the target protein. nih.gov This interaction can be a critical anchoring point for the ligand.
Moreover, the ether linkage provides a degree of rotational flexibility. While more constrained than a simple alkyl chain, the bonds around the ether oxygen allow the chlorophenyl group to orient itself optimally within the binding pocket to maximize favorable interactions. scispace.com This constrained flexibility is advantageous, as it limits the conformational freedom that needs to be "paid for" upon binding, while still allowing for an induced fit with the target. nih.gov
For 3-(4-chloro-phenoxymethyl)-azetidine, the carbon at the 3-position of the azetidine ring is a stereocenter. This means the compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. Biological targets like enzymes and receptors are themselves chiral, composed of L-amino acids. Consequently, they will almost invariably interact differently with the two enantiomers of a chiral ligand. researchgate.net
This difference in interaction typically results in one enantiomer (the eutomer) having significantly higher biological activity than the other (the distomer). The precise spatial arrangement of the 4-chloro-phenoxymethyl group relative to the azetidine ring and its nitrogen substituent is critical. Only one enantiomer will be able to position its key interacting groups—the chlorophenyl moiety, the ether oxygen, and the azetidine nitrogen—in the correct orientation to simultaneously engage with their respective binding sites on the target protein. Therefore, the stereochemistry at C-3 is a fundamental determinant of the compound's biological activity.
Positional and Electronic Effects of Substituents on the Azetidine Nitrogen
The nitrogen atom of the azetidine ring is a frequent site of substitution in medicinal chemistry, as modifications here can profoundly impact a compound's properties. researchgate.netnih.gov For this compound, where the nitrogen is a secondary amine (-NH-), it can act as both a hydrogen bond donor and acceptor.
Substituting the hydrogen with different groups (R) alters the molecule's physicochemical profile:
Basicity (pKa): The substituent's electronic nature (electron-donating or -withdrawing) directly influences the basicity of the nitrogen atom. This affects the molecule's ionization state at physiological pH (around 7.4), which in turn impacts solubility, membrane permeability, and the ability to form ionic bonds with acidic residues (e.g., aspartate, glutamate) in the target protein. nih.gov
Lipophilicity: Adding alkyl or aryl groups to the nitrogen generally increases the molecule's lipophilicity (logP), which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Steric Hindrance: Bulky substituents can introduce steric clashes with the target protein, preventing binding. Conversely, they might provide beneficial interactions or block metabolic pathways, increasing the compound's half-life.
Hydrogen Bonding: N-alkylation removes the hydrogen bond donor capability of the nitrogen, which can be detrimental if this interaction is essential for activity. bhsai.org
| Nitrogen Substituent (R) | Effect on Basicity (pKa) | Effect on Lipophilicity | Potential Impact on Bioactivity |
|---|---|---|---|
| -H (unsubstituted) | Baseline | Baseline | Acts as H-bond donor and acceptor. Can form ionic bond if protonated. |
| -CH₃ (Methyl) | Slight increase | Increased | Removes H-bond donor capacity; may improve membrane permeability. |
| -CH₂Ph (Benzyl) | Slight decrease | Significantly increased | Adds bulky, lipophilic group; potential for new hydrophobic/π-π interactions. |
| -C(O)CH₃ (Acetyl) | Significantly decreased | Slightly increased | Removes basicity and H-bond donor capacity; adds H-bond acceptor. Neutralizes charge. |
| -SO₂CH₃ (Mesyl) | Strongly decreased | Increased | Strongly electron-withdrawing; removes basicity. Neutralizes charge. |
Scaffold Hopping and Bioisosteric Replacement Strategies in Azetidine Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties while retaining the desired biological activity. uniroma1.itresearchgate.net The this compound scaffold is amenable to both approaches.
Scaffold Hopping involves replacing the central azetidine core with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. baranlab.orgresearchgate.net This is often done to escape existing patent space, alter physical properties like solubility, or improve metabolic stability. For instance, the azetidine ring could be replaced by other small, strained rings or different heterocyclic systems.
Bioisosteric Replacement is a more subtle modification where an atom or group is replaced by another with similar steric and electronic properties. This can be applied to both the azetidine ring and its side chain. The goal is to fine-tune the molecule's properties without drastically changing its interaction profile. The azetidine ring itself is considered a valuable bioisostere, often used to replace gem-dimethyl groups or other small cyclic systems to impart rigidity and improve aqueous solubility.
| Original Scaffold | Replacement Scaffold | Rationale and Potential Consequences |
|---|---|---|
| Azetidine | Oxetane | Replaces basic nitrogen with a neutral oxygen H-bond acceptor. Reduces pKa, alters solubility and target interactions. nih.gov |
| Azetidine | Cyclobutane | Removes the nitrogen atom, eliminating basicity and H-bonding capacity. Increases lipophilicity. Tests the importance of the nitrogen. |
| Azetidine | Pyrrolidine | Increases ring size and flexibility. May improve or disrupt optimal positioning of substituents. Changes pKa. |
| Azetidine | Thietane | Replaces nitrogen with sulfur. Removes basicity, introduces a larger, more polarizable heteroatom. |
| Azetidine | Piperidine | Significantly increases ring size and conformational flexibility (chair/boat). May be too large or flexible for the binding site. |
Computational and in Silico Approaches in the Research of 3 4 Chloro Phenoxymethyl Azetidine
Molecular Docking Simulations for Target Identification and Binding Mode Prediction
Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(4-Chloro-phenoxymethyl)-azetidine, docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.
While specific docking studies exclusively targeting this compound are not extensively detailed in publicly available literature, the general principles can be applied to understand its potential interactions. The process involves preparing a 3D structure of the ligand, this compound, and docking it into the binding sites of various known protein targets. These targets could be enzymes or receptors implicated in disease pathways where azetidine (B1206935) derivatives have shown promise. nih.gov
The binding energy, typically calculated in kcal/mol, is a key metric obtained from docking simulations, indicating the strength of the interaction between the ligand and the target. A lower binding energy generally suggests a more stable complex. The predicted binding mode reveals the specific amino acid residues involved in the interaction, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of similar chloro-substituted azetidine derivatives, interactions with key residues in the active sites of enzymes have been observed, highlighting the importance of the halogen substituent in directing binding. researchgate.net
Table 1: Illustrative Example of Molecular Docking Data for a Hypothetical Target
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Hypothetical Kinase 1 | -8.5 | TYR123, LEU45, VAL67 | Hydrogen Bond, Hydrophobic |
| Hypothetical Protease 1 | -7.9 | ASP89, SER101, PHE150 | Hydrogen Bond, Pi-Pi Stacking |
| Hypothetical GPCR 1 | -9.2 | ILE200, TRP210, ASN250 | Hydrophobic, Hydrogen Bond |
This table is for illustrative purposes to demonstrate the type of data generated from molecular docking simulations and is not based on actual experimental results for this compound.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
Following the identification of a potential binding pose through molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the ligand-target complex over time. MD simulations provide a dynamic view of the molecular system, accounting for the movements of atoms and the surrounding solvent.
For a complex of this compound with a putative target protein, an MD simulation would typically be run for several nanoseconds. Key parameters are monitored to evaluate the stability of the complex, including the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds maintained over the simulation period. nih.gov
Table 2: Key Parameters Monitored in a Typical MD Simulation
| Parameter | Description | Indication of Stability |
| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure. | Low and stable values for both ligand and protein. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Low fluctuations in the binding site residues. |
| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the target. | A consistent number of hydrogen bonds over time. |
| Radius of Gyration (Rg) | A measure of the compactness of the protein structure. | A stable Rg value suggests the protein's overall fold is maintained. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. A pharmacophore model for this compound and its analogues would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with a higher probability of being active. nih.gov For instance, a pharmacophore model derived from a series of active azetidine derivatives could be used to screen for new molecules with potentially improved potency or different scaffolds.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a set of substituted phenoxymethyl-azetidine derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors. nih.gov
These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). A statistically significant QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues. For example, a QSAR study on a series of azetidine derivatives might reveal that increasing the hydrophobicity of a particular substituent or introducing an electron-withdrawing group at a specific position could enhance biological activity. nih.govresearchgate.net
Table 3: Common Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges |
| Steric | Molecular weight, Molar refractivity, van der Waals volume |
| Hydrophobic | LogP (octanol-water partition coefficient) |
| Topological | Connectivity indices, Shape indices |
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to study the electronic structure and reactivity of molecules from first principles, without the need for empirical parameters. For this compound, DFT calculations can provide valuable information about its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.gov
The analysis of the HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally suggests a more reactive molecule. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron density distribution and identify regions that are prone to electrophilic or nucleophilic attack. This information is crucial for understanding the molecule's reactivity and its potential interactions with biological macromolecules. nih.gov
Intellectual Property and Patent Landscape for Azetidine Compounds in Research
Analysis of Patent Applications Related to Azetidine (B1206935) Derivatives in Drug Discovery
The patenting of azetidine derivatives has seen a surge in recent years, reflecting their growing importance as key structural motifs in modern drug discovery. An analysis of patent applications reveals a broad and diverse range of therapeutic areas being targeted, underscoring the versatility of the azetidine ring.
Initially, the most well-known application of the azetidine scaffold was in the form of azetidine-2-ones, the core structure of β-lactam antibiotics. researchgate.net However, recent patent literature demonstrates a significant expansion beyond this traditional use. Today, patent applications for azetidine-containing compounds span a wide array of medical conditions. These include, but are not limited to, central nervous system (CNS) disorders, cancer, infectious diseases, metabolic disorders, and inflammatory conditions. google.comnih.gov
The inherent ring strain of the azetidine moiety, once considered a challenge, is now being strategically exploited by medicinal chemists to create novel, three-dimensional structures that can access previously "undruggable" targets. This has led to a proliferation of patents claiming not just simple substituted azetidines, but also more complex fused, bridged, and spirocyclic systems containing the azetidine core. These complex scaffolds offer a higher degree of structural rigidity, which can lead to improved selectivity and potency.
Furthermore, the use of azetidine derivatives as building blocks in combinatorial chemistry is a prominent feature in many patent applications. google.com These patents often claim large libraries of compounds, generated through the systematic modification of a core azetidine scaffold. This approach allows for the rapid exploration of structure-activity relationships (SAR) and the identification of lead compounds with optimized pharmacological profiles. The patent literature also highlights the development of novel synthetic methodologies for accessing functionalized azetidines, which are often protected as intellectual property alongside the final compounds.
Table 1: Representative Patent Applications for Azetidine Derivatives in Drug Discovery
| Patent / Application Number | Title | Therapeutic Area | Key Innovations |
|---|---|---|---|
| WO2009109743A1 | Azetidine derivatives | Anxiety, depression, pain, inflammation | Claims azetidine derivatives as inhibitors of fatty acid amide hydrolase (FAAH). google.com |
| EP2465847A1 | Azetidinone compounds and medical use thereof | Hypercholesterolemia | Discloses novel azetidinone compounds as serum cholesterol lowering agents. google.com |
| US9139593B2 | Azetidine compounds, compositions and methods of use | Various | Describes azetidine derivatives as inhibitors of Soluble Epoxide Hydrolase (sEH). |
| WO2000063168A1 | Synthesis of azetidine derivatives | General Drug Discovery | Provides novel processes for preparing 3-amino-azetidine derivatives as building blocks for combinatorial libraries. google.com |
Specific Patent Filings Referencing Chlorophenoxy-Substituted Azetidines
While the patent landscape for azetidine derivatives is broad, identifying patents for highly specific compounds such as "3-(4-Chloro-phenoxymethyl)-azetidine" can be challenging. Often, such specific molecules are not the primary focus of a patent but are instead included within a broader genus of claimed compounds, known as a Markush structure. This approach allows companies to protect a wide range of structurally related compounds without having to synthesize and test each one individually.
A notable example of a patent application that encompasses chlorophenoxy-substituted azetidines is WO2011103196A1 , titled "Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain." This application claims a broad class of compounds for their potential as analgesics. Within the extensive list of exemplified and claimed structures, there is a reference to a compound containing a "3-((4-chlorophenoxy)-1-azetidinyl)" moiety. google.com The patent also describes the synthesis of various 3-(phenoxymethyl)azetidine (B15266567) intermediates with different substitutions on the phenoxy ring, including fluorine. google.com
This patent illustrates a common strategy in pharmaceutical patenting: a specific substitution pattern, like the 4-chlorophenoxy group on a phenoxymethyl-azetidine, is often one of many possible variations claimed within a larger chemical space. The novelty and inventive step of the patent lie in the discovery that the core aryl carboxamide scaffold, when combined with a range of substituents including substituted azetidines, yields potent sodium channel inhibitors.
The search for patents specifically centered on "this compound" as the core inventive entity does not yield a significant number of direct results. This suggests that this particular compound may not have been the subject of a dedicated patent filing or that it is covered under broader, more generic patent claims. It is also possible that intellectual property related to this specific compound exists within trade secrets or has not been published in the public domain.
Table 2: Analysis of Patent Application WO2011103196A1
| Patent / Application Number | Title | Assignee | Relevance to Chlorophenoxy-Substituted Azetidines |
|---|---|---|---|
| WO2011103196A1 | Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain | Not specified in search results | Claims compounds containing a 3-((4-chlorophenoxy)-1-azetidinyl) fragment and describes the synthesis of related 3-(phenoxymethyl)azetidine intermediates. google.com |
Trends and Strategic Considerations in Azetidine-Based Compound Patenting
The evolving patent landscape for azetidine-based compounds reveals several key trends and strategic considerations for innovators in the pharmaceutical space. A primary driver of innovation is the quest for chemical novelty and the exploration of new chemical space. As such, there is a clear trend towards the development of more complex and diverse azetidine scaffolds beyond simple, monosubstituted rings.
One significant trend is the focus on stereochemistry. Many recent patents claim specific stereoisomers of azetidine derivatives, recognizing that biological activity is often highly dependent on the three-dimensional arrangement of atoms. The development of stereoselective synthetic routes is therefore a critical aspect of creating patentable and commercially viable drug candidates.
Another strategic consideration is the concept of "patentability of intermediates." As the synthesis of complex azetidine derivatives can be non-trivial, companies are increasingly filing patents not only on the final active pharmaceutical ingredients (APIs) but also on the novel intermediates and synthetic processes used to create them. google.com This strategy provides a multi-layered intellectual property portfolio that can be more difficult for competitors to circumvent.
Furthermore, there is a growing trend of "repurposing" and "re-engineering" existing drug classes with the introduction of an azetidine moiety. By incorporating this small, rigid scaffold into a known pharmacophore, researchers can often achieve improved drug-like properties, such as enhanced potency, reduced off-target effects, or a more favorable pharmacokinetic profile. This approach can be a capital-efficient way to generate new intellectual property and develop next-generation therapies.
Finally, the patenting of azetidine-containing compounds is increasingly being guided by computational and structure-based drug design. As our understanding of biological targets improves, so does our ability to design azetidine derivatives that are specifically tailored to interact with those targets in a desired manner. This rational design approach is leading to the development of more potent and selective drugs, with a higher probability of success in clinical trials.
Future Directions and Emerging Research Avenues for 3 4 Chloro Phenoxymethyl Azetidine
Development of Novel and Efficient Synthetic Methodologies for Complex Functionalization
While established methods for the synthesis of azetidine (B1206935) derivatives exist, the development of more efficient and versatile synthetic routes for complex functionalization remains a critical area of research. medwinpublishers.comnih.gov Future efforts will likely focus on methodologies that allow for precise stereochemical control and the introduction of diverse functional groups at various positions of the azetidine ring and its phenoxymethyl (B101242) side chain.
Key emerging synthetic strategies that could be applied to 3-(4-chloro-phenoxymethyl)-azetidine include:
Strain-Release Functionalization: Capitalizing on the inherent ring strain of related precursors, such as 1-azabicyclobutanes (ABBs), offers a modular approach to creating complex and stereopure azetidines. chemrxiv.org This method could enable the parallel synthesis of a library of derivatives of this compound, which would be laborious to produce otherwise. chemrxiv.org
Catalytic Intramolecular Aminolysis: The use of catalysts like Lanthanum(III) triflate (La(OTf)₃) to promote the intramolecular regioselective aminolysis of epoxy amines presents a high-yield pathway to functionalized azetidines. frontiersin.orgnih.gov This strategy could be adapted to create precursors to this compound with additional functionalities.
Advanced Cycloaddition and Cyclization Reactions: Innovations in cycloaddition and cyclization reactions are continuously providing new ways to construct the azetidine core with high efficiency and stereoselectivity. medwinpublishers.com These methods, including the aza-Paternò-Büchi reaction, offer potential for creating novel analogs of the target compound. nih.gov
Selective Functionalization: Techniques for the selective alkylation and arylation at different positions of the azetidine ring and its substituents are crucial for creating diverse libraries of compounds for screening. nih.gov For instance, methods for Hiyama cross-coupling reactions to introduce aryl groups at the 3-position of the azetidine ring could be explored. organic-chemistry.org
These advanced synthetic approaches will be instrumental in generating a wide array of derivatives, enabling a more thorough exploration of the structure-activity relationships (SAR) of this chemical scaffold.
Exploration of Undiscovered Biological Targets and Disease Areas
The azetidine moiety is present in a number of approved drugs and is increasingly recognized as a privileged scaffold in drug discovery. nih.govchemrxiv.org While initial research may have focused on specific applications, the structural features of this compound suggest its potential utility across a broader range of biological targets and disease areas.
Future research should aim to explore the following:
Novel Anticancer Targets: Azetidine derivatives have shown promise as anticancer agents. mdpi.com Research into azetidine amides as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in many human cancers, has yielded compounds with sub-micromolar potency. acs.orgnih.gov The this compound scaffold could be investigated for its potential to inhibit STAT3 or other oncogenic pathways. acs.orgnih.gov Additionally, azetidine derivatives have been evaluated as inhibitors of human topoisomerase IIα, a key enzyme in DNA replication, and as having potential activity against various cancer cell lines. researchgate.netbohrium.com
Central Nervous System (CNS) Disorders: The rigid conformation of the azetidine ring is advantageous for designing ligands that target CNS receptors and transporters. nih.gov Azetidine derivatives have been evaluated as GABA uptake inhibitors, specifically targeting GAT-1 and GAT-3, which are implicated in neurological and psychiatric disorders. nih.gov The development of CNS-focused libraries of azetidine-based scaffolds is an active area of research. nih.gov
Infectious Diseases: The azetidine ring is a core component of many antibacterial agents, most notably the β-lactams. lifechemicals.com There is ongoing research to develop new azetidine-containing compounds to combat antibiotic resistance. medwinpublishers.comresearchgate.net The potential of this compound and its derivatives as novel antibacterial or antifungal agents warrants further investigation. medwinpublishers.comresearchgate.net
Metabolic Diseases: Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) are being explored for the treatment of type 2 diabetes. nih.gov The this compound scaffold could be used as a starting point for the design of new DPP IV inhibitors. nih.gov
A summary of potential biological targets for azetidine derivatives is presented in the table below.
| Biological Target Family | Specific Examples | Potential Therapeutic Area |
| Transcription Factors | STAT3 | Oncology |
| Transporters | GABA Transporters (GAT-1, GAT-3) | CNS Disorders |
| Enzymes | Dipeptidyl Peptidase IV (DPP IV), Topoisomerase IIα, Dihydroorotate Dehydrogenase (DHODH) | Metabolic Disorders, Oncology, Infectious Diseases |
| Receptors | Colony-Stimulating Factor-1 Receptor (CSF-1R) | Inflammatory Diseases, Oncology |
Advanced Computational Modeling for Predictive Design and Optimization
The use of in silico methods is becoming increasingly integral to modern drug discovery. Advanced computational modeling can be leveraged to accelerate the design and optimization of derivatives of this compound.
Future research in this area should include:
Molecular Docking and Virtual Screening: Docking studies can predict the binding orientation and affinity of this compound derivatives to the active sites of various biological targets. This approach has been successfully used to identify potential azetidine-based inhibitors of human topoisomerase IIα and EGFR tyrosine kinase. researchgate.netresearchgate.net
Pharmacophore Modeling and 3D-QSAR: By identifying the key structural features required for biological activity, pharmacophore models can guide the design of new, more potent derivatives. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can further refine these models and predict the activity of novel compounds.
ADME/Tox Prediction: Computational tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of designed molecules. bohrium.comnih.gov This allows for the early identification of compounds with undesirable pharmacokinetic or toxicity profiles, saving time and resources. bohrium.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, helping to understand the mechanism of action at a molecular level and to refine the design of inhibitors. researchgate.net
By integrating these computational approaches, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby streamlining the drug discovery process.
Integration with Fragment-Based Drug Design (FBDD) Initiatives
Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of high-quality lead compounds. nih.gov The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments) for weak binding to a biological target, and then to grow or link these fragments to create more potent molecules. nih.gov
The this compound scaffold is well-suited for integration into FBDD initiatives for several reasons:
Conformational Rigidity: The azetidine ring provides a rigid scaffold that reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinity. enamine.net This conformational restriction is a desirable feature for fragments used in FBDD. enamine.net
Vectorial Exploration of Chemical Space: The defined geometry of the azetidine ring allows for the predictable spatial orientation of substituents, enabling a more systematic exploration of the chemical space around a binding pocket.
Availability as a Building Block: As synthetic methods for azetidines become more advanced, this compound and related structures can be incorporated into fragment libraries for screening against a wide range of biological targets. enamine.net
The table below outlines the desirable properties of azetidine-based fragments for FBDD.
| Property | Rationale for FBDD |
| Low Molecular Weight | Allows for more efficient exploration of chemical space. |
| Conformational Rigidity | Reduces the entropic cost of binding, potentially leading to higher affinity. enamine.net |
| Defined 3D Structure | Provides clear vectors for fragment growing and linking. |
| Solubility | The polar nature of the azetidine ring can improve aqueous solubility. |
Applications as Chemical Probes in Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. nih.gov The unique properties of the azetidine scaffold make it an attractive core for the development of novel chemical probes.
Future research could focus on developing derivatives of this compound as:
Activity-Based Probes (ABPs): ABPs are chemical probes that covalently bind to the active site of an enzyme, allowing for the profiling of enzyme activity in complex biological systems. By incorporating a reactive group (a "warhead") and a reporter tag, derivatives of this compound could be designed to target specific enzyme families. Azetidine-based stereoprobes have been used in activity-based protein profiling (ABPP) to identify ligandable cysteines on proteins in native cellular environments. chemrxiv.org
Fluorogenic Probes: The development of fluorogen-activating proteins (FAPs) has created new opportunities for live-cell imaging. nih.gov Recently, an azetidinyl derivative of malachite green (Aze-MG) was shown to significantly enhance the brightness and photostability of the MG-FAP complex, making it a superior probe for dynamic super-resolution imaging. nih.govresearchgate.net The this compound scaffold could be incorporated into similar fluorogenic probes.
Target Identification Probes: For bioactive compounds with unknown mechanisms of action, chemical probes can be used for target identification. frontiersin.org By attaching a "handle" for affinity purification (e.g., a biotin (B1667282) tag) to a derivative of this compound, researchers can pull down its binding partners from cell lysates and identify them using mass spectrometry. frontiersin.org
The development of such probes would not only advance our understanding of fundamental biological processes but also aid in the validation of new drug targets.
Q & A
Basic: What are the established synthetic routes for 3-(4-Chloro-phenoxymethyl)-azetidine hydrochloride?
The synthesis typically involves a two-step process:
Nucleophilic substitution : React 3-amino-azetidine with 4-chlorophenol under basic conditions (e.g., NaH or K₂CO₃) to form 3-(4-chlorophenoxy)azetidine.
Salt formation : Treat the product with hydrochloric acid to yield the hydrochloride salt.
This method emphasizes regioselectivity and purity optimization, with solvents like DMF or THF enhancing reaction efficiency .
Basic: What structural features define this compound?
Key characteristics include:
- Molecular formula : C₁₀H₁₃Cl₂NO₂.
- Core structure : A four-membered azetidine ring substituted with a 4-chlorophenoxymethyl group.
- Electron-withdrawing effects : The chloro substituent on the phenyl ring influences electronic distribution, affecting reactivity and intermolecular interactions.
Structural confirmation relies on techniques like NMR (¹H/¹³C) and X-ray crystallography .
Basic: How is initial biological activity screening conducted for this compound?
Preliminary screening involves:
- Antimicrobial assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer profiling : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition studies : Testing interactions with kinases or proteases via fluorescence-based assays.
While specific data for this compound is limited, structurally similar azetidines show moderate activity, guiding prioritization for further studies .
Advanced: How to design structure-activity relationship (SAR) studies for halogen-substituted analogs?
Methodology includes:
Substituent variation : Synthesize analogs with halogens (e.g., Br, F) at different positions (para vs. meta) on the phenyl ring.
Biological evaluation : Compare IC₅₀ values in enzyme inhibition or cytotoxicity assays.
Computational modeling : Use DFT calculations to correlate electronic properties (e.g., Hammett constants) with activity.
For example, 3-(4-Bromo-phenoxymethyl)-azetidine may exhibit higher lipophilicity and membrane permeability than the chloro analog, altering bioavailability .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
Reactivity is governed by:
- Steric hindrance : The azetidine ring’s small size facilitates ring-opening reactions under acidic/basic conditions.
- Electronic effects : The electron-withdrawing chloro group activates the phenoxy oxygen, enhancing nucleophilicity.
For instance, in SN2 reactions, the azetidine nitrogen acts as a leaving group, enabling functionalization at the methyl position .
Advanced: How to resolve contradictions in substituent effect studies across literature?
Contradictions (e.g., chloro vs. bromo substituent efficacy) arise from:
- Assay variability : Differences in cell lines or enzyme sources (e.g., human vs. bacterial kinases).
- Solubility factors : Brominated analogs may aggregate in aqueous media, skewing IC₅₀ measurements.
Resolution strategy : - Standardize assay conditions (e.g., DMSO concentration ≤0.1%).
- Use orthogonal techniques (e.g., SPR for binding affinity, MIC for antimicrobial activity) to cross-validate results .
Advanced: Which analytical techniques are critical for characterizing this compound?
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 265.03 for [M+H]⁺).
- Vibrational spectroscopy (IR) : Identify functional groups (e.g., C-Cl stretch at 750 cm⁻¹).
- Chromatography (HPLC) : Assess purity (>95% by UV detection at 254 nm).
- Thermal analysis (DSC) : Determine melting point (e.g., 180–185°C) and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
